Cyclopropyl 2-(2-methylphenyl)ethyl ketone

Description

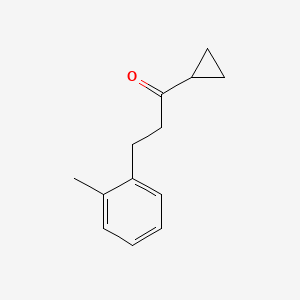

Cyclopropyl (B3062369) 2-(2-methylphenyl)ethyl ketone belongs to the broader class of aryl cyclopropyl ketones, a family of organic compounds that have garnered significant interest in the field of chemical research. While specific studies on this particular molecule are not extensively documented in publicly available literature, its structural components—the cyclopropyl ring, the ketone functional group, and the substituted aryl group—position it within a well-explored and synthetically valuable area of organic chemistry. The unique chemical properties conferred by the three-membered cyclopropyl ring, in conjunction with the reactivity of the ketone, make this class of compounds versatile building blocks for more complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-4-2-3-5-11(10)8-9-13(14)12-6-7-12/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITABVQWFCCCEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644050 | |

| Record name | 1-Cyclopropyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-23-3 | |

| Record name | 1-Cyclopropyl-3-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways in Nickel-Catalyzed Processes

Nickel catalysis has emerged as a powerful tool for the functionalization of cyclopropyl (B3062369) ketones. The unique properties of nickel, including its ability to access multiple oxidation states and participate in single-electron transfer (SET) processes, enable a rich and varied mechanistic landscape.

A key mechanistic feature of nickel-catalyzed reactions involving aryl cyclopropyl ketones is the oxidative addition of the ketone to a low-valent nickel(0) species. This step involves the cleavage of a carbon-carbon bond within the cyclopropyl ring to form a six-membered cyclic nickel(II) intermediate, often referred to as a nickeladihydropyran. nsf.govrsc.org This intermediate is a form of a γ-metallated enolate, primed for further reaction. nsf.gov

Following the formation of this nickel(II) species, the catalytic cycle can proceed through the oxidative capture of an alkyl radical, leading to a nickel(III) intermediate. nsf.govrsc.org The final carbon-carbon bond-forming step occurs via reductive elimination from this high-valent nickel species, which releases the γ-alkylated ketone product and a nickel(I) species. nsf.govrsc.org The nickel(I) intermediate can then participate in the generation of the alkyl radical from an alkyl halide, perpetuating the catalytic cycle. nsf.govrsc.org The regeneration of the active nickel(0) catalyst is typically achieved through reduction by a stoichiometric reductant, such as zinc powder. nsf.gov

A proposed mechanistic cycle for a nickel-catalyzed reductive cross-coupling of an aryl cyclopropyl ketone is outlined below:

| Step | Description | Intermediate Species |

| 1 | Oxidative addition of the aryl cyclopropyl ketone to Ni(0). | Six-membered cyclic Ni(II) species (nickeladihydropyran). nsf.gov |

| 2 | Oxidative capture of an alkyl radical. | Ni(III) species. nsf.gov |

| 3 | Reductive elimination to form the C-C bond. | Ni(I)-enolate species and the γ-alkylated ketone product. nsf.gov |

| 4 | Single-electron transfer (SET) from the Ni(I) intermediate to an alkyl bromide. | Alkyl radical and a Ni(II) species. nsf.gov |

| 5 | Reduction of the Ni(II) species to regenerate Ni(0). | Ni(0) and a zinc-enolate product. nsf.gov |

The activation of alkyl halides in these nickel-catalyzed cross-coupling reactions can proceed through different mechanistic pathways, primarily distinguished as either a two-electron process or a single-electron transfer (SET) radical process. rsc.orgnih.gov Initial mechanistic studies, including the use of radical scavengers like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) which inhibit the reaction, strongly suggest the involvement of a radical pathway in many instances. nih.gov The reaction is believed to proceed via an alkyl radical, which is generated from the alkyl halide. nsf.gov These findings point towards a mechanism that is distinct from classical two-electron cross-coupling pathways. rsc.orgnih.gov

Radical Chemistry and Single-Electron Transfer (SET) Processes

The radical chemistry of cyclopropyl ketones is particularly rich, and single-electron transfer (SET) processes are fundamental to their reactivity in certain catalytic systems. Samarium(II) diiodide (SmI2), a potent single-electron reductant, has been instrumental in exploring these radical pathways.

In the presence of catalytic amounts of samarium(II) diiodide, aryl cyclopropyl ketones can undergo intermolecular radical couplings. nih.govchemistryviews.org The mechanism is initiated by a reversible single-electron transfer from SmI2 to the ketone, which generates a ketyl radical. nih.govchemistryviews.orgrsc.org This ketyl radical is a key intermediate that undergoes rapid fragmentation of the cyclopropyl ring to produce an enolate and a distal radical. nih.gov This is followed by intermolecular coupling with an alkyne or other suitable radical acceptor. nih.govchemistryviews.org The resulting radical can then add to the samarium(III)-enolate, generating a new ketyl radical. nih.gov A final back electron transfer to the samarium(III) species regenerates the SmI2 catalyst and releases the final product. nih.govchemistryviews.org This radical relay mechanism is significant because it allows for the use of catalytic SmI2 without the need for a superstoichiometric coreductant. nih.govchemistryviews.org

A proposed radical-relay mechanism for the SmI2-catalyzed intermolecular coupling is as follows:

| Step | Description | Intermediate Species |

| 1 | Reversible single-electron transfer (SET) from SmI2 to the ketone. | Ketyl radical. nih.govchemistryviews.org |

| 2 | Fragmentation of the cyclopropyl ring. | Enolate/radical species. nih.gov |

| 3 | Intermolecular coupling with a radical acceptor (e.g., alkyne). | A new radical intermediate. nih.gov |

| 4 | Rebound of the radical to the Sm(III)-enolate. | A new ketyl radical. nih.gov |

| 5 | Back electron transfer to Sm(III). | Regeneration of SmI2 catalyst and liberation of the product. nih.govchemistryviews.org |

Computational and experimental studies have revealed a fascinating link between the conformation of the aryl cyclopropyl ketone and its reactivity in SmI2-catalyzed couplings. nih.govacs.org For cyclopropyl 2-(2-methylphenyl)ethyl ketone, the presence of the ortho-methyl substituent on the phenyl ring forces the aryl group to twist out of the plane of the ketone carbonyl. nih.gov This twisting has a destabilizing effect on the initially formed ketyl radical because it reduces the conjugation between the aromatic ring and the radical center. nih.govacs.org

Crucially, this destabilization of the ketyl radical lowers the energy barrier for the subsequent, desired ring-opening of the cyclopropyl group. nih.govresearchgate.net While the initial single-electron transfer from Sm(II) to the ketone becomes a higher energy process due to the less stable ketyl radical, this energy cost is compensated for later in the catalytic cycle. nih.gov Therefore, ortho-substituted phenyl cyclopropyl ketones, such as this compound, exhibit enhanced reactivity in these couplings due to a delicate balance between the moderate conjugation of the aryl group with the ketyl radical and the pre-twisted conformation that facilitates the formation of the necessary intermediates for the radical-trapping event. acs.org This interplay between the ketone's structure and the stability of the radical intermediates is a key factor in understanding and optimizing these catalytic reactions. acs.org

Cascade and Cycloaddition Mechanisms

While a classic Michael addition is not the initiating step for the ring-opening of a simple cyclopropyl ketone, these compounds can participate in mechanistically related cascade reactions that involve sequential bond formation. A notable example is the mechanochemical cascade cyclization of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes to synthesize 1,2-disubstituted benzimidazoles. nih.gov

This solvent-free, metal-free reaction is initiated by the ring-opening of the cyclopropyl ketone. This is followed by a cyclization step with the diamine and a subsequent retro-Mannich reaction. nih.gov The entire sequence is a cascade of bond-forming and bond-breaking events leading to a stable aromatic product. Mechanistic studies using mass spectrometry have helped to elucidate the proposed intermediates in this complex transformation. nih.gov

The formal [3+2] cycloaddition is a powerful method for constructing five-membered rings from cyclopropyl ketones. While the use of Tin(II) triflate as a specific catalyst for this transformation is not widely documented in the scientific literature, the general mechanism of such cycloadditions has been extensively studied using other catalytic systems, which provide a clear framework for this reaction class.

A well-established example is the Ti(salen)-catalyzed formal [3+2] cycloaddition between cyclopropyl ketones and alkenes. nih.gov The general mechanism proceeds via a radical redox-relay pathway. The key steps are:

Initiation : A low-valent metal catalyst, such as Ti(III), reduces the ketone, triggering the homolytic cleavage of the cyclopropane (B1198618) ring to form a 1,3-diradical equivalent, specifically a carbon-centered radical tethered to a metal-enolate. organic-chemistry.org

Radical Addition : The resulting radical intermediate adds to a radical acceptor, such as an alkene, forming a new C-C bond and generating a second radical intermediate. nih.gov

Cyclization and Catalyst Regeneration : This new radical attacks the metal-enolate in an intramolecular fashion to close the five-membered ring. This step simultaneously releases the product and regenerates the active catalyst. organic-chemistry.org

Photocatalytic systems using catalysts like Ru(bpy)₃²⁺ in the presence of a Lewis acid also achieve this transformation. Here, the initiation step is the one-electron reduction of the Lewis acid-activated ketone by the photocatalyst, which similarly generates a ring-opened radical anion intermediate that proceeds to the cycloaddition product. scispace.comnih.gov

Table 2: Substrate Scope in Ti-Catalyzed [3+2] Cycloaddition

| Alkene Partner | Product Type | Typical Selectivity |

|---|---|---|

| Styrene Derivatives | Polysubstituted cyclopentane (B165970) | Excellent diastereo- and enantioselectivity |

| Electron-deficient Alkenes | Functionalized cyclopentane | High enantioselectivity at lower temperatures |

| 1,1-Disubstituted Alkenes | Cyclopentane with quaternary centers | High stereochemical purity |

A mechanistic pathway involving an indole (B1671886) aromatization-promoted sulfur rearrangement for the transformation of this compound is not a recognized or documented process in the surveyed scientific literature. While aromatization can be a powerful driving force for reactions, and various sulfur rearrangements are known in organic chemistry, the specific combination outlined is not an established mechanism for this class of compounds.

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they provide a distinct mechanistic pathway for the transformation of cyclopropyl ketones that does not rely on radical intermediates. The key initiating step in many of these catalytic cycles is the oxidative addition of a low-valent palladium species, typically Palladium(0), into a C-C bond of the substrate. wikipedia.org

For aryl cyclopropyl ketones, the reaction is believed to begin with the oxidative addition of a Pd(0) catalyst into one of the proximal C-C bonds of the cyclopropane ring. sci-hub.red This insertion is facilitated by the strain of the three-membered ring and results in the formation of a four-membered palladacyclobutane intermediate. wikipedia.org This step is a classic example of C-C bond activation. The oxidation state of palladium changes from Pd(0) to Pd(II) during this process. This palladacyclobutane intermediate is a key branching point from which various subsequent reactions, such as migratory insertion or reductive elimination, can occur to form a diverse array of products. sci-hub.red

β-Elimination and Tautomerization Pathways

Detailed research findings specifically outlining the β-elimination and tautomerization pathways for this compound are not extensively covered in the available scientific literature. While keto-enol tautomerism is a fundamental process for ketones possessing alpha-hydrogens, specific studies on its mechanism and equilibrium for this particular compound are not prominently reported. pearson.commasterorganicchemistry.com

Generally, β-elimination reactions involve the removal of a leaving group from the β-position relative to an electron-donating group, leading to the formation of a double bond. nih.govlibretexts.org In the context of organometallic catalysis, a β-hydride elimination from a metal-cyclopropyl ketone complex has been proposed as a step in certain cycloaddition reactions, leading to a ring-opened enone intermediate. acs.org However, dedicated studies on standalone β-elimination pathways for aryl cyclopropyl ketones are sparse.

Stereochemical Control and Mechanistic Insights in Asymmetric Syntheses

Significant progress has been made in understanding and controlling the stereochemistry of reactions involving aryl cyclopropyl ketones, particularly in the realm of asymmetric synthesis. One of the most effective methods for achieving high enantioselectivity is through dual-catalyst systems in photocatalytic [3+2] cycloadditions. nih.gov

This approach enables the construction of densely substituted cyclopentane structures with a high degree of stereocontrol. nih.govacs.org The reaction mechanism involves the one-electron reduction of a Lewis acid-activated aryl cyclopropyl ketone. This generates a ring-opened distonic radical anion which then engages with an alkene partner in a stepwise cycloaddition. nih.gov

A proposed mechanistic model for an enantioselective [3+2] cycloaddition is depicted below:

Proposed Mechanism:

Activation: A chiral Lewis acid catalyst coordinates to the carbonyl oxygen of the aryl cyclopropyl ketone.

Photoreduction: A photoredox catalyst, upon excitation by visible light, reduces the activated ketone, leading to the formation of a ketyl radical anion.

Ring Opening: The strained cyclopropane ring undergoes a reversible, endergonic cleavage to form a more stable distonic radical anion. nih.gov This reversibility is crucial, as it allows for stereoconvergent reactions where a racemic starting material can yield a highly enantioenriched product. nih.gov

Radical Addition: The radical anion adds to an alkene in what is often the rate-limiting and enantioselectivity-determining step. The chiral environment created by the Lewis acid dictates the facial selectivity of this addition. nih.gov

Cyclization and Oxidation: The resulting radical intermediate cyclizes, and a subsequent oxidation step regenerates the photocatalyst and yields the final cyclopentane product.

The stereochemical outcome of these reactions is highly dependent on the structure of the substrates and the catalyst system. For instance, substituents on the aryl ring of the ketone can influence both the yield and the enantiomeric excess (ee) of the product. nih.gov

| Aryl Ketone Substituent | Alkene Partner | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 4-MeO | Styrene | 85 | 95 | 4:1 |

| 4-Cl | Styrene | 71 | 94 | 3:1 |

| 4-CF3 | Styrene | 68 | 90 | 3:1 |

| 2-Thienyl | Styrene | 75 | 81 | 3:1 |

| Phenyl | 4-Methoxystyrene | 86 | 92 | 4:1 |

| Phenyl | 4-Chlorostyrene | 91 | 91 | 4:1 |

| Phenyl | Methyl acrylate | 95 | 93 | 3:1 |

Data in the table is representative of findings for aryl cyclopropyl ketones in asymmetric [3+2] cycloadditions and is adapted from the literature. nih.gov

Research has shown that while substituents at the 3-position of the aryl ring have a minimal impact on selectivity, substituents at the 2-position have a significant detrimental effect. nih.gov This observation supports the mechanistic model where the ketone coordinates directly to the chiral Lewis acid in the enantioselectivity-determining step, as steric hindrance from a 2-substituent would interfere with this crucial interaction. nih.gov The development of these asymmetric catalytic methods provides a powerful strategy for assembling complex carbocyclic structures that are challenging to prepare using other synthetic routes. nih.govacs.org

Advanced Characterization Techniques and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Cyclopropyl (B3062369) 2-(2-methylphenyl)ethyl ketone, both ¹H and ¹³C NMR would provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 2-methylphenyl ring would appear in the downfield region (typically δ 7.0-7.3 ppm). The ethyl chain protons would present as two multiplets, an A₂B₂ system, with chemical shifts around δ 2.9-3.1 ppm. The single methyl group attached to the aromatic ring would produce a singlet at approximately δ 2.3 ppm. The protons of the cyclopropyl ring are magnetically distinct and would appear in the highly shielded, upfield region of the spectrum (typically δ 0.6-1.2 ppm), with complex splitting patterns due to geminal and vicinal coupling. The methine proton of the cyclopropyl group adjacent to the carbonyl would be the most downfield of the ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (around δ 210 ppm). The aromatic carbons of the 2-methylphenyl group would resonate in the δ 125-140 ppm range. The carbons of the ethyl chain would appear in the δ 30-45 ppm region, while the methyl group carbon would be found around δ 20 ppm. The cyclopropyl ring carbons are characteristically shielded, appearing upfield, typically between δ 10-25 ppm.

Predicted NMR Data for Cyclopropyl 2-(2-methylphenyl)ethyl ketone

The following table presents predicted chemical shift values based on the analysis of similar structures and standard NMR principles.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.0 - 7.3 | Multiplet | 4H | Ar-H |

| Ethyl CH₂ | ~3.0 | Triplet | 2H | Ar-CH₂-CH₂ -C=O |

| Ethyl CH₂ | ~2.9 | Triplet | 2H | Ar-CH₂ -CH₂-C=O |

| Methyl | ~2.3 | Singlet | 3H | Ar-CH₃ |

| Cyclopropyl CH | ~1.8 | Multiplet | 1H | CH -C=O |

| Cyclopropyl CH₂ | 0.8 - 1.2 | Multiplet | 4H | Cyclopropyl CH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~210 | C =O |

| Aromatic | 125 - 140 | C -Ar |

| Ethyl CH₂ | ~45 | Ar-CH₂-CH₂ -C=O |

| Ethyl CH₂ | ~30 | Ar-CH₂ -CH₂-C=O |

| Methyl | ~20 | Ar-CH₃ |

| Cyclopropyl CH | ~18 | CH -C=O |

| Cyclopropyl CH₂ | ~12 | Cyclopropyl CH₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₁₆O), the molecular weight is 188.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 188. The fragmentation pattern would likely be dominated by alpha-cleavage adjacent to the carbonyl group. This could result in the loss of the cyclopropyl radical to form a stable acylium ion, or the loss of the 2-methylphenylethyl radical. Key fragmentation pathways would likely produce the following characteristic ions.

Expected Key Fragments in the Mass Spectrum

This table outlines the predicted mass-to-charge ratios (m/z) for significant fragments.

| m/z (predicted) | Fragment Structure | Description |

| 188 | [C₁₃H₁₆O]⁺ | Molecular Ion |

| 147 | [C₁₀H₁₁O]⁺ | Loss of cyclopropyl radical (•C₃H₅) |

| 119 | [C₉H₁₁]⁺ | Loss of cyclopropylketone radical (•COC₃H₅) |

| 105 | [C₈H₉]⁺ | Tropylium ion from rearrangement of the 2-methylphenylethyl fragment |

| 69 | [C₄H₅O]⁺ | Cyclopropylacylium ion |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, expected in the range of 1690-1715 cm⁻¹. The presence of the cyclopropyl ring conjugated with the ketone can shift this frequency. Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and cyclopropyl groups would be observed just below 3000 cm⁻¹. Bending vibrations for the aromatic ring (C=C stretching) would also be present in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands

The table below lists the expected vibrational frequencies for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic & Cyclopropyl |

| 2850 - 3000 | C-H Stretch | Aliphatic (Ethyl & Cyclopropyl) |

| 1690 - 1715 | C=O Stretch | Ketone |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

X-ray Diffraction (XRD) for Single-Crystal Structural Elucidation

While no specific single-crystal X-ray diffraction data for this compound is publicly available, this technique remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

For a molecule like this, XRD would provide precise bond lengths, bond angles, and torsional angles. If the compound were to crystallize, this method could definitively confirm the connectivity of the atoms and the conformation of the ethyl chain relative to the cyclopropyl and phenyl rings. In related studies on other cyclopropyl ketones, single-crystal X-ray analysis has been crucial for confirming the relative stereochemistry when chiral centers are present. nih.gov For instance, in complex natural product synthesis, XRD is often the only method to definitively prove the structure of a crystalline intermediate. chemicalbook.comnist.gov

Dynamic High-Resolution Mass Spectrometry for Reaction Monitoring

Dynamic High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for real-time monitoring of chemical reactions. It allows chemists to track the consumption of reactants, the formation of intermediates, and the appearance of products with high mass accuracy and resolution.

This methodology could be applied to monitor the synthesis of this compound. By continuously introducing a small sample of the reaction mixture into the mass spectrometer, it would be possible to observe the ion corresponding to the exact mass of the product ([M+H]⁺ at m/z 189.1274 for C₁₃H₁₇O⁺). This allows for precise determination of reaction kinetics and endpoints, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading. This technique is particularly valuable in complex reaction mixtures where traditional chromatographic methods may be too slow to provide real-time feedback.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Spectra

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a specific molecule like Cyclopropyl (B3062369) 2-(2-methylphenyl)ethyl ketone, DFT calculations would be employed to determine its most stable three-dimensional shape (optimized geometry), including precise bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can predict the molecule's vibrational frequencies, which correspond to the infrared (IR) and Raman spectra. This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other chemical species. The MEP map uses a color scale to denote electrostatic potential, where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). For a ketone, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. Analysis for this specific ketone would identify the spatial distribution of these orbitals and quantify the energy gap.

Fukui Functions for Reactivity Site Prediction

Fukui functions are used within DFT to predict which atoms in a molecule are most likely to be the sites of electrophilic, nucleophilic, or radical attack. By analyzing the change in electron density as an electron is added or removed, one can identify the most reactive centers in the molecule with greater precision than MEP analysis alone. This would pinpoint specific atoms on the phenyl ring, cyclopropyl group, or carbonyl carbon as the most probable sites for various types of chemical reactions.

Conformational Analysis and its Impact on Chemical Reactivity

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For Cyclopropyl 2-(2-methylphenyl)ethyl ketone, the rotation around the single bonds would lead to various conformers. Computational studies on related ortho-substituted phenyl cyclopropyl ketones suggest that the presence of the ortho-methyl group would likely create a "pretwisted" conformation. This specific spatial arrangement can significantly influence the molecule's reactivity by affecting steric hindrance and the orientation of reactive orbitals, potentially facilitating certain reaction pathways over others. For instance, studies on the simpler cyclopropyl methyl ketone have determined its most stable conformation to be the s-cis form.

Synthetic Utility and Applications in Organic Synthesis

Building Blocks for Complex Organic Molecules

The inherent strain of the cyclopropane (B1198618) ring makes aryl cyclopropyl (B3062369) ketones valuable building blocks in organic synthesis. nih.gov This strain can be released in a controlled manner to drive reactions that form larger, more complex carbocyclic and heterocyclic systems. By incorporating the cyclopropyl ketone moiety, chemists can introduce specific three-dimensional features into a target molecule, which is a crucial strategy in the development of new materials and bioactive compounds. illinois.edu The ability to use these pre-functionalized blocks simplifies the construction of intricate molecular frameworks, making them accessible with greater efficiency. illinois.edu

Precursors for Functionalized Cyclopropane Derivatives

Cyclopropyl 2-(2-methylphenyl)ethyl ketone serves as a precursor for a range of functionalized cyclopropane derivatives through transformations of its ketone group.

One notable transformation is the conversion of cyclopropyl alkyl ketones into the corresponding cyclopropane acetic acid esters. This can be achieved through a 1,2-carbonyl transposition. researchgate.net A specific method involves the use of lead (IV) acetate (B1210297) with perchloric acid in triethylorthoformate to facilitate this rearrangement. researchgate.net This process effectively migrates the carbonyl group, extending the carbon chain and introducing an ester functionality, which is a valuable handle for further synthetic modifications. While multi-step sequences are often required for carbonyl transposition, newer methods aim to simplify this process into one or two-pot protocols, for instance, by converting the ketone into an alkenyl triflate followed by a palladium/norbornene-catalyzed amination and subsequent hydrolysis. nih.govnih.gov

The synthesis of bromomethyl cyclopropanes can be initiated from cyclopropyl ketones via α-bromination. The position adjacent to the carbonyl group (the α-carbon) can be halogenated, typically under acidic conditions with an electrophilic bromine source like molecular bromine (Br₂) or N-Bromosuccinimide (NBS). masterorganicchemistry.com The reaction proceeds through an enol intermediate, which acts as the nucleophile. masterorganicchemistry.com The resulting α-bromo ketone is a key intermediate that can be used in subsequent reactions. libretexts.org For example, α-bromo ketones can react with various nucleophiles in the presence of cyanogen (B1215507) bromide (BrCN) and triethylamine (B128534) (Et₃N) to yield highly substituted bromomethyl cyclopropane derivatives in a one-pot reaction. researchgate.net Alternatively, the ketone can be reduced to its corresponding alcohol, which can then be converted to a bromomethyl group using standard brominating agents. chemicalbook.com

Cyclopropyl boronates are highly valuable reagents in modern organic synthesis, particularly for cross-coupling reactions. While the direct conversion of a ketone to a boronate is not a standard single-step process, multi-step pathways are available. A plausible route would involve the conversion of the ketone to a precursor suitable for borylation, such as an alkene or an organohalide. The introduction of boron groups into cyclopropane structures allows for extensive functional modification through the derivatization of the carbon-boron bond. researchgate.net Efficient methods for creating polysubstituted cyclopropyl boronates often involve strategies like the 1,2-boronate rearrangement of tetra-coordinated boron species or the copper-catalyzed hydro- and carboboration of cyclopropenyl esters. researchgate.netacs.org

Synthesis of Polycyclic and Spirocyclic Systems

The unique reactivity of aryl cyclopropyl ketones enables their use in constructing larger, more elaborate ring systems.

A significant application of aryl cyclopropyl ketones is in the synthesis of densely substituted cyclopentane (B165970) and cyclopentene (B43876) frameworks via formal [3+2] cycloaddition reactions. scispace.comnih.gov In this process, the cyclopropyl ketone acts as a three-carbon synthon that reacts with a two-carbon component, such as an alkene or alkyne. researchgate.net This transformation can be initiated by visible light photocatalysis, where a one-electron reduction of the ketone leads to a ring-opened radical anion intermediate. nih.govnih.gov This intermediate then engages in a radical cascade with the reaction partner to form the five-membered ring. nih.gov

The development of a dual-catalyst system, combining a transition metal photoredox catalyst (like Ru(bpy)₃²⁺) with a chiral Lewis acid, has enabled this reaction to be performed enantioselectively. nih.govacs.orgnih.gov This provides a powerful method for the controlled construction of complex cyclopentane structures with multiple stereocenters, which are challenging to access through other synthetic routes. nih.govacs.orgresearchgate.net The reaction is tolerant of a wide range of substituents on both the aryl ketone and the alkene partner. nih.gov

Table 1: Scope of Enantioselective Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones with Various Alkenes This table is representative of the general reaction scope as described in the literature and is not specific to this compound.

| Entry | Aryl Cyclopropyl Ketone | Alkene Partner | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl cyclopropyl ketone | Styrene | 85 | 92 |

| 2 | 4-Methoxyphenyl cyclopropyl ketone | Styrene | 88 | 94 |

| 3 | 4-Chlorophenyl cyclopropyl ketone | Methyl acrylate | 75 | 90 |

| 4 | Phenyl cyclopropyl ketone | Acrylonitrile | 80 | 88 |

| 5 | Naphthyl cyclopropyl ketone | Styrene | 82 | 95 |

This synthetic strategy highlights the utility of aryl cyclopropyl ketones as precursors for complex polycyclic systems. nih.gov

Access to Functionalized Dihydrothiophenes

There is no available research that demonstrates the use of this compound as a starting material or intermediate for the synthesis of functionalized dihydrothiophenes. General methods for synthesizing dihydrothiophenes typically involve reactions such as the annulative coupling of β-ketosulfoxonium ylides with β-ketothioamides and aldehydes, or the reaction of α-mercapto ketones with vinylphosphonium salts. However, none of the documented pathways specifically utilize this compound.

Chiral Cyclopropane Synthesis for Stereoselective Applications

No studies have been published on the use of this compound in stereoselective applications or for the synthesis of other chiral cyclopropanes. While general strategies exist for the stereoselective synthesis of cyclopropanes and α-alkyl ketones, these methods have not been applied to this specific compound. rsc.org

Development of Novel Organometallic Reagents and Intermediates

There is no evidence to suggest that this compound is used in the development of novel organometallic reagents or intermediates. Ketones are typically substrates for organometallic reagents (like Grignard or organolithium reagents), which act as nucleophiles that attack the carbonyl carbon. libretexts.orglibretexts.org They are not precursors for the formation of these reagents themselves, a process that usually starts from organic halides.

Q & A

Q. How are contradictions in synthetic pathway data resolved (e.g., competing decarboxylation vs. rearrangement)?

- Methodological Answer : Competing pathways are controlled by substituent positioning (e.g., α-disubstitution favors ketone retention, while mono-substitution enables dihydrofuran formation) . Kinetic studies (e.g., variable-temperature NMR) differentiate intermediates, and isotopic labeling (¹³C) tracks carbon migration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.